Regioisomeric Differentiation: 2,4-Dimethoxy vs. 3,5-Dimethoxy Benzamide Substitution Pattern
The 2,4-dimethoxybenzamide substitution in the target compound (CAS 894047-40-6) is regioisomerically distinct from the 3,5-dimethoxy analog. This positional difference alters the electronic distribution and hydrogen-bonding geometry of the benzamide carbonyl. In the 2,4-isomer, the ortho-methoxy group can form an intramolecular hydrogen bond with the amide NH, constraining the conformational landscape, whereas the 3,5-isomer lacks this interaction [1]. Published SAR on thiazolo[3,2-b][1,2,4]triazole derivatives demonstrates that methoxy position on the aryl ring is a critical determinant of biological activity: in a series evaluated against Cdc25B, compounds with distinct aryl substitution patterns showed IC50 values ranging from inactive (>100 μM) to 6.7 μM, driven by substituent topology rather than mere presence [2].
| Evidence Dimension | Regioisomeric substitution pattern and intramolecular hydrogen-bonding potential |
|---|---|
| Target Compound Data | 2,4-dimethoxy substitution; ortho-OCH3 capable of intramolecular H-bond with amide NH; TPSA 106 Ų; 6 HBA, 1 HBD [1] |
| Comparator Or Baseline | 3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (no ortho-methoxy group; altered H-bond geometry) |
| Quantified Difference | Qualitative structural difference: ortho-methoxy enables 6-membered intramolecular H-bond ring; TPSA identical (106 Ų) but 3D conformational ensemble differs; quantitative comparative bioactivity data not publicly available for this exact pair |
| Conditions | Structural analysis based on computed molecular properties from PubChem [1] and class-level SAR from Rostom et al. 2017 [2] |
Why This Matters
For medicinal chemistry programs optimizing target binding, the 2,4-regioisomer offers a distinct conformational preference and hydrogen-bonding topology compared to the 3,5-analog, which may translate into differential potency and selectivity as demonstrated across the thiazolotriazole class.
- [1] PubChem Compound Summary for CID 18564641. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/894047-40-6 View Source
- [2] Rostom, S. A. F., et al. (2017). Structure-based development of novel triazoles and related thiazolotriazoles as anticancer agents and Cdc25A/B phosphatase inhibitors. European Journal of Medicinal Chemistry, 139, 263–279. DOI: 10.1016/j.ejmech.2017.07.053 View Source
